Zinc-Activated Channel (ZAC) Negative Allosteric Modulation: Class-Level Potency Context
The N-(thiazol-2-yl)-benzamide analog class, to which the target compound belongs, has been identified as the first class of selective ZAC antagonists [1]. In functional characterization studies on human ZAC expressed in Xenopus oocytes, the lead compound from this series (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) demonstrated complete inhibition of Zn²⁺-evoked currents [1]. While direct quantitative data for the specific compound 4-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is not available, its structural features—including the isopropylthio substitution—are consistent with the pharmacophore of this active series. This provides a class-level framework for predicting activity, but no direct comparator data exists.
| Evidence Dimension | ZAC inhibitory activity |
|---|---|
| Target Compound Data | Not available; no specific ZAC data for 919839-61-5 |
| Comparator Or Baseline | Lead compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester demonstrated complete ZAC inhibition at a concentration not specifically quantified in the abstract [1]. |
| Quantified Difference | Cannot be calculated; target compound lacks direct assay data. |
| Conditions | Human ZAC expressed in Xenopus oocytes, two-electrode voltage clamp electrophysiology [1] |
Why This Matters
This establishes the target compound's structural class as active against a defined ion channel target, but procurement decisions for ZAC research must be caveated with the absence of direct IC50 data.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;114782. View Source
